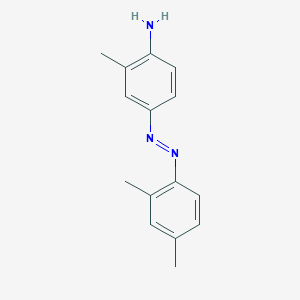
4-(2,4-Xylylazo)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Xylylazo)-2-methylaniline, commonly known as Orange G, is a synthetic azo dye that has been extensively used in various industries, including textile, paper, and food. Orange G has also been used as a biological stain and a pH indicator. The chemical structure of Orange G consists of a diazo group (-N=N-) and an azo group (-N=N-) attached to a phenyl ring. The synthesis of Orange G involves the reaction of 2,4-dimethylaniline with diazotized 2,4-xylenol in the presence of sodium acetate.
Mecanismo De Acción
The mechanism of action of Orange G is not well understood. However, it is believed that Orange G binds to cellular structures, such as nucleic acids and proteins, through electrostatic and hydrophobic interactions. This binding can result in changes to the structure and function of these cellular components.
Efectos Bioquímicos Y Fisiológicos
Orange G has been shown to have cytotoxic effects on various cell lines. It has been shown to induce apoptosis in human leukemia cells and inhibit the growth of breast cancer cells. Orange G has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Orange G as a biological stain is its low cost and availability. However, Orange G is not suitable for all types of staining and can produce nonspecific staining in some cases. Additionally, Orange G has been shown to be mutagenic and carcinogenic in some studies, which may limit its use in certain applications.
Direcciones Futuras
1. The development of new synthetic methods for Orange G that are more efficient and environmentally friendly.
2. The investigation of the mechanism of action of Orange G on cellular structures.
3. The development of new applications for Orange G in the field of biotechnology.
4. The evaluation of the toxicity and safety of Orange G in various applications.
5. The synthesis and evaluation of new analogs of Orange G with improved properties.
In conclusion, Orange G is a synthetic azo dye that has been widely used in various industries and research applications. Its synthesis involves the reaction of 2,4-dimethylaniline with diazotized 2,4-xylenol in the presence of sodium acetate. Orange G has been used as a biological stain, a pH indicator, and a model compound in various studies. Its mechanism of action is not well understood, but it has been shown to have cytotoxic, antifungal, and antibacterial properties. However, its mutagenic and carcinogenic properties may limit its use in certain applications. Future research directions include the development of new synthetic methods, investigation of its mechanism of action, and evaluation of its toxicity and safety.
Métodos De Síntesis
The synthesis of Orange G involves the reaction of 2,4-dimethylaniline with diazotized 2,4-xylenol in the presence of sodium acetate. The diazotization of 2,4-xylenol is carried out by the addition of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then added to 2,4-dimethylaniline in the presence of sodium acetate to form Orange G. The reaction is typically carried out at a temperature of 0-5°C.
Aplicaciones Científicas De Investigación
Orange G has been extensively used as a biological stain in various research applications. It has been used to stain chromosomes, nuclei, and cytoplasm in both plant and animal cells. Orange G has also been used as a pH indicator in biochemical assays. Additionally, Orange G has been used as a model compound to study the adsorption behavior of dyes on various surfaces.
Propiedades
Número CAS |
102-63-6 |
|---|---|
Nombre del producto |
4-(2,4-Xylylazo)-2-methylaniline |
Fórmula molecular |
C15H17N3 |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
4-[(2,4-dimethylphenyl)diazenyl]-2-methylaniline |
InChI |
InChI=1S/C15H17N3/c1-10-4-7-15(12(3)8-10)18-17-13-5-6-14(16)11(2)9-13/h4-9H,16H2,1-3H3 |
Clave InChI |
FBVBEKWBELWCNW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N)C)C |
Otros números CAS |
102-63-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




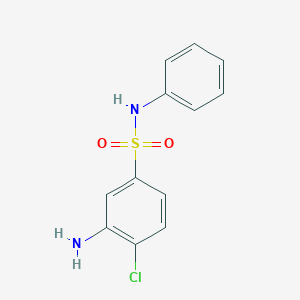
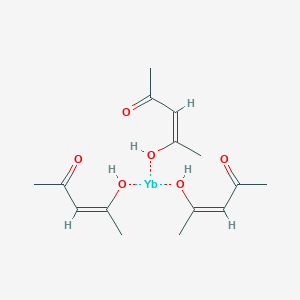
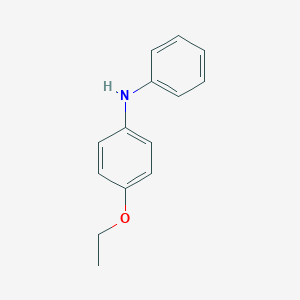

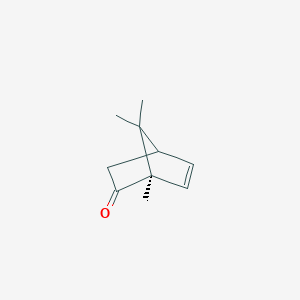
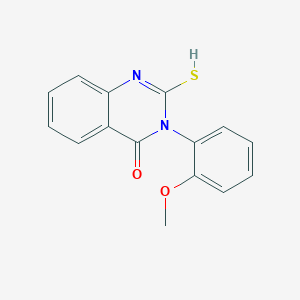
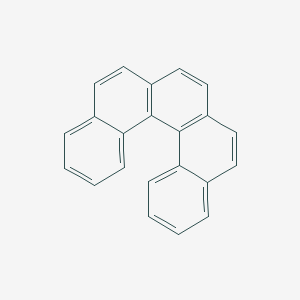
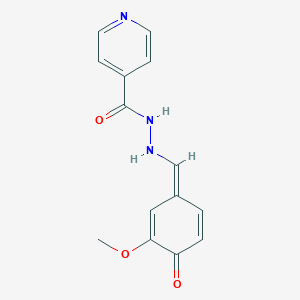
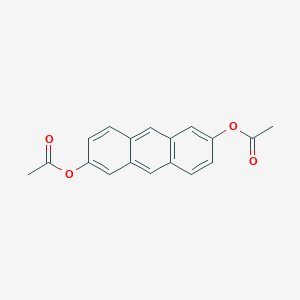
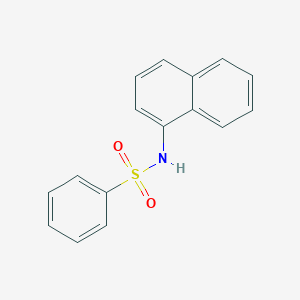
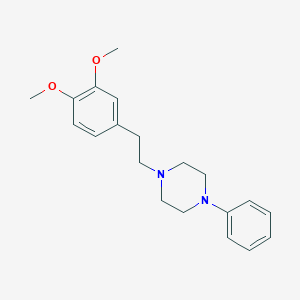
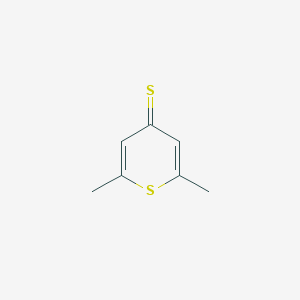
![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)